Pefloxacino

Descripción general

Descripción

La pefloxacina es un agente antibacteriano sintético de amplio espectro de la familia de las fluoroquinolonas. Es eficaz contra una amplia gama de bacterias gramnegativas y grampositivas. La pefloxacina se utiliza principalmente para tratar infecciones bacterianas en el sistema gastrointestinal, el tracto genitourinario y la uretritis gonocócica no complicada en hombres .

Aplicaciones Científicas De Investigación

La pefloxacina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de las fluoroquinolonas.

Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las células bacterianas.

Medicina: Se utiliza en la investigación clínica para desarrollar nuevos agentes antibacterianos y para estudiar la farmacocinética y la farmacodinámica de las fluoroquinolonas.

Industria: Se utiliza en el desarrollo de nuevas formulaciones y sistemas de administración para agentes antibacterianos

Mecanismo De Acción

La pefloxacina ejerce sus efectos antibacterianos inhibiendo la actividad de las enzimas bacterianas ADN girasa y topoisomerasa IV. Estas enzimas son esenciales para la transcripción y la replicación del ADN bacteriano. Al inhibir estas enzimas, la pefloxacina impide la división de las células bacterianas y conduce a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Pefloxacin exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . The bactericidal action of Pefloxacin results from this interference .

Cellular Effects

Pefloxacin has excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also possesses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter . In a proliferation assay in liquid culture of the cell line HL-60, Pefloxacin caused a dose-dependent inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of Pefloxacin involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are necessary for the transcription and replication of bacterial DNA . The bactericidal action of Pefloxacin results from this interference .

Temporal Effects in Laboratory Settings

Pefloxacin has a long half-life and good penetration of tissue and body fluids . It is metabolized extensively to form the principal N-demethyl Pefloxacin (norfloxacin) and N-oxide metabolites .

Dosage Effects in Animal Models

In healthy broiler chickens, Pefloxacin was rapidly absorbed with an absorption half-life (t½a) and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 h, respectively . The elimination half-life (t½β) was 8.44 ± 0.48 and 13.18 ± 0.82 h after IV and oral administration, respectively . The results indicate that an oral dose of 10 mg Pefloxacin/kg BW, every 24 h, should be effective in treatment of the most systemic infections in poultry .

Metabolic Pathways

Pefloxacin is metabolized extensively to form the principal N-demethyl Pefloxacin (norfloxacin) and N-oxide metabolites . This suggests that Pefloxacin is involved in metabolic pathways that involve these metabolites.

Transport and Distribution

Pefloxacin is well absorbed from the gastrointestinal tract . Its elimination half-life ranges from 6.2 to 12.4 hours . After repeated administration, a major change in pharmacokinetic parameters is observed . Pefloxacin is also metabolized in the liver .

Subcellular Localization

The exact subcellular localization of Pefloxacin is not clearly defined in the literature. Given its mechanism of action, it can be inferred that Pefloxacin likely localizes to the regions in the cell where the bacterial enzymes DNA gyrase and topoisomerase IV are active .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La pefloxacina se sintetiza mediante un proceso químico de varios pasos. La síntesis normalmente implica los siguientes pasos:

Formación del núcleo de quinolona: Esto implica la ciclización de un precursor adecuado para formar el sistema de anillo de quinolona.

Introducción del átomo de flúor: El átomo de flúor se introduce en el núcleo de quinolona mediante una reacción de fluoración.

Unión del anillo de piperazina: El anillo de piperazina se une al núcleo de quinolona mediante una reacción de sustitución nucleofílica.

Métodos de Producción Industrial

La producción industrial de pefloxacina implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:

Preparación de materias primas: Se preparan y purifican materias primas de alta pureza.

Optimización de la reacción: Las condiciones de reacción, como la temperatura, la presión y el disolvente, se optimizan para maximizar el rendimiento.

Purificación: El producto final se purifica mediante técnicas como la cristalización y la cromatografía para alcanzar la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

La pefloxacina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La pefloxacina puede oxidarse para formar productos de degradación.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos nucleofílicos como las aminas y los tioles en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la pefloxacina con propiedades antibacterianas modificadas .

Comparación Con Compuestos Similares

La pefloxacina es similar a otras fluoroquinolonas como la ciprofloxacina, la levofloxacina y la norfloxacina. Tiene propiedades únicas que la hacen diferente:

Espectro de Actividad: La pefloxacina tiene un amplio espectro de actividad contra bacterias grampositivas y gramnegativas.

Farmacocinética: La pefloxacina tiene una vida media más larga en comparación con algunas otras fluoroquinolonas, lo que permite una dosificación menos frecuente.

Efectos Secundarios: La pefloxacina tiene un perfil de efectos secundarios diferente en comparación con otras fluoroquinolonas, con un mayor riesgo de tendinitis y rotura de tendones

Lista de Compuestos Similares

- Ciprofloxacina

- Levofloxacina

- Norfloxacina

- Ofloxacina

- Moxifloxacina

Propiedades

IUPAC Name |

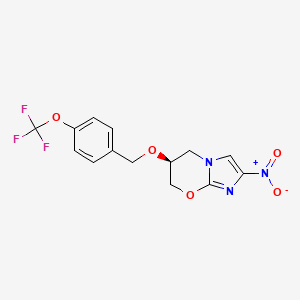

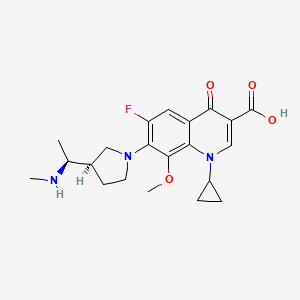

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFYDNQZQSQIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70458-95-6 (mesylate) | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048493 | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70458-92-3 | |

| Record name | Pefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pefloxacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271 °C | |

| Record name | Pefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)